REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]([CH3:20])[C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([C:15]([O:17]CC)=[O:16])=[CH:10][CH:9]=2)=[O:5])C.[OH-].[Na+]>O.CO>[CH3:20][N:7]1[C:8]2[C:13](=[CH:12][C:11]([C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)[CH:14]=[C:6]1[C:4]([OH:5])=[O:3] |f:1.2,3.4|
|
Name
|
|
Quantity
|
675 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N(C2=CC=C(C=C2C1)C(=O)OCC)C
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O.CO
|
Type
|
CUSTOM
|
Details
|
was stirred at 50 C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at ambient temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated in vacuo to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in water (20 ml)
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected on the
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with water (3×5 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over phosphorus pentoxide in dessicator
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC2=CC(=CC=C12)C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 488 mg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |